molecular formula C4H4FN3 B1330627 2-Fluoropyrimidin-4-amine CAS No. 96548-91-3

2-Fluoropyrimidin-4-amine

Cat. No. B1330627
CAS RN: 96548-91-3
M. Wt: 113.09 g/mol
InChI Key: SPWJNWKKNZWCPA-UHFFFAOYSA-N
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Description

2-Fluoropyrimidin-4-amine is a chemical compound with the molecular formula C4H4FN3 . It has a molecular weight of 113.09 g/mol . The IUPAC name for this compound is 2-fluoropyrimidin-4-amine .


Synthesis Analysis

The synthesis of 2-Fluoropyrimidin-4-amine and its derivatives has been reported in several studies . For instance, one method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . This method yields 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .


Molecular Structure Analysis

The molecular structure of 2-Fluoropyrimidin-4-amine can be represented by the InChI string: InChI=1S/C4H4FN3/c5-4-7-2-1-3 (6)8-4/h1-2H, (H2,6,7,8) . The Canonical SMILES representation is: C1=CN=C (N=C1N)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyrimidin-4-amine include a molecular weight of 113.09 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 113.03892530 g/mol .

properties

IUPAC Name

2-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJNWKKNZWCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320877
Record name 2-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyrimidin-4-amine

CAS RN

96548-91-3
Record name 2-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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